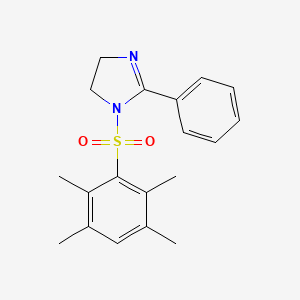

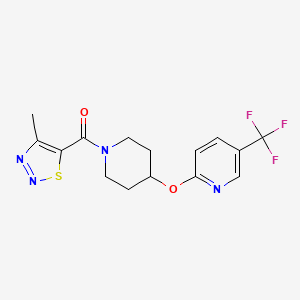

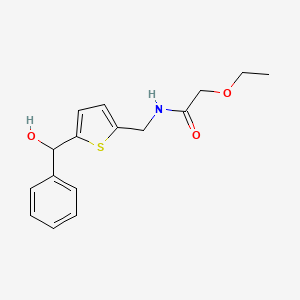

2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-phenyl-4-(aminomethyl)imidazoles involves the design of conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, which are then tested for their binding affinity to cloned dopamine D2 receptors . Another example is the synthesis of 2-phenyl-3H-imidazo[4,5-b]quinoline-9-carbonitriles, which are prepared from N'-arylbenzamidines and tetracyanoethylene (TCNE) through a series of transformations including cyclization and thermolysis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can significantly influence their physico-chemical properties and biological activities. For example, the geometry and conformational behavior of 2-phenyl-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide have been studied using a combined experimental and theoretical approach, revealing that the molecule has a non-planar conformation in both the gas phase and in solution .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The reactivity of these compounds can be exploited to create more complex structures or to modify their properties. For instance, the electrooxidative/Michael-type sequential reactions of dihydroxybenzenes with 1-phenyl-5-mercaptotetrazole lead to the formation of polyfunctional tetrazolic thioethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, stability, and reactivity, are crucial for their practical applications. These properties are often influenced by the substituents on the imidazole ring. For example, the study of 2-phenyl-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide shows that environmental effects significantly tune the molecular magnetic properties of the compound .

科学的研究の応用

Pharmacophore Design of Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, such as 2-phenyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole, are known for their selectivity as inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds have been extensively reviewed, highlighting their potential in developing treatments targeting inflammatory diseases. The selective binding to the ATP pocket of the p38 kinase and the modifications enhancing binding selectivity and potency are critical aspects of these studies (Scior et al., 2011).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of 4-phosphorylated imidazole derivatives, including methodologies and chemical transformations, showcases the versatility of imidazole scaffolds in synthesizing compounds with significant biological activities. The utilization of metallic derivatives of imidazole and phosphorus halides, among other methods, has been systematized, indicating the relevance of these compounds in developing potential therapeutic agents and understanding their chemical and biological properties (Abdurakhmanova et al., 2018).

Heterocyclic Compound Synthesis

The reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, closely related to the imidazole scaffold, underlines their utility in synthesizing a broad range of heterocyclic compounds. This includes the formation of pyrazolo-imidazoles and other heterocycles, demonstrating the foundational role of imidazole derivatives in medicinal chemistry and the synthesis of novel therapeutic agents (Gomaa & Ali, 2020).

Antioxidant Capacity Assays

The role of imidazole derivatives in understanding the mechanisms underlying antioxidant capacity assays, particularly those based on the ABTS radical cation, illustrates their application beyond direct therapeutic uses. These compounds contribute to assessing the antioxidant capacity of various substances, providing insights into their potential health benefits and mechanisms of action (Ilyasov et al., 2020).

特性

IUPAC Name |

2-phenyl-1-(2,3,5,6-tetramethylphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-13-12-14(2)16(4)18(15(13)3)24(22,23)21-11-10-20-19(21)17-8-6-5-7-9-17/h5-9,12H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEMOGFUXKYKSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-imidazoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)